molecular formula C16H18N2O B2484357 N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide CAS No. 2411296-10-9

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide

Cat. No.: B2484357
CAS No.: 2411296-10-9
M. Wt: 254.333
InChI Key: QQMUFUFJNCSHMI-UHFFFAOYSA-N
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Description

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

The synthesis of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other carbazole derivatives .

Properties

IUPAC Name

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-16(19)17-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)18-15/h3-4,6,8,11,18H,1,5,7,9H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMUFUFJNCSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(CC3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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